1-ethyl-3-methyl-N-(3-methyl-1,2-oxazol-5-yl)-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-ETHYL-3-METHYL-N~4~-(3-METHYL-5-ISOXAZOLYL)-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazolo[3,4-b]pyridine core, which is a fused bicyclic structure containing nitrogen atoms
Preparation Methods
The synthesis of 1-ETHYL-3-METHYL-N~4~-(3-METHYL-5-ISOXAZOLYL)-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, typically starting with the construction of the pyrazolo[3,4-b]pyridine core This can be achieved through cyclization reactions involving appropriate precursorsIndustrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1-ETHYL-3-METHYL-N~4~-(3-METHYL-5-ISOXAZOLYL)-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen in the presence of a catalyst.
Scientific Research Applications
1-ETHYL-3-METHYL-N~4~-(3-METHYL-5-ISOXAZOLYL)-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-ETHYL-3-METHYL-N~4~-(3-METHYL-5-ISOXAZOLYL)-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological context .
Comparison with Similar Compounds
1-ETHYL-3-METHYL-N~4~-(3-METHYL-5-ISOXAZOLYL)-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
1-ETHYL-3-METHYLIMIDAZOLIUM ACETATE: Another heterocyclic compound with different functional groups and applications.
1-ETHYL-3-METHYLIMIDAZOLIUM TRIFLUOROMETHANESULFONATE: Known for its use in ionic liquids and electrochemical applications. The uniqueness of 1-ETHYL-3-METHYL-N~4~-(3-METHYL-5-ISOXAZOLYL)-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific structure and the resulting properties that make it suitable for diverse applications.
Properties
Molecular Formula |
C21H21N5O2 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
1-ethyl-3-methyl-N-(3-methyl-1,2-oxazol-5-yl)-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H21N5O2/c1-5-26-20-19(14(4)24-26)16(21(27)23-18-10-13(3)25-28-18)11-17(22-20)15-8-6-12(2)7-9-15/h6-11H,5H2,1-4H3,(H,23,27) |
InChI Key |
IADRGWSITBBHSR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)C)C(=O)NC4=CC(=NO4)C |
Origin of Product |
United States |
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